

Quantitative Comparison of Furamide Analogues

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Compound Focus: Tripynadine

CAS No.: 81849-98-1

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The following table summarizes the key quantitative data for Furamide (DB75) and its aza analogues, DB820 and CPD0801 (also known as DB829), as reported in a 2011 study [1].

Property	Furamide (DB75)	DB820	CPD0801 (DB829)
General Structure	2,5-Bis(4-amidinophenyl)furan	2-(4-amidinophenyl)-5-(5-amidinopyridyl-2-yl)furan	2,5-Bis(5-amidino-2-pyridyl)furan
In vitro IC ₅₀ (Wild-type <i>T. b. brucei</i>)	Submicromolar (most active)	Submicromolar (similar to diminazene)	Submicromolar (less active than DB75)
Uptake Rate in Trypanosomes	Highest (reference compound)	Approximately half that of DB75	Approximately one-tenth that of DB75
Affinity for P2 Transporter (K _i)	Low to submicromolar range (similar for all three compounds)	Low to submicromolar range (similar for all three compounds)	Low to submicromolar range (similar for all three compounds)
Main Transport Route into Parasites	P2 aminopurine transporter (TbAT1)	P2 aminopurine transporter (TbAT1)	P2 aminopurine transporter (TbAT1)

Property	Furamidine (DB75)	DB820	CPD0801 (DB829)
Activity in Stage 2 HAT Mouse Model	Not curative	Curative	Curative

Experimental Protocols for Key Assays

Here are the detailed methodologies for the core experiments from which the above data were derived [1].

alamarBlue Assay for Determining IC₅₀ Values

- **Objective:** To determine the half-maximal inhibitory concentration (IC₅₀) of diamidines against *Trypanosoma brucei brucei* in vitro.
- **Parasite Culture:** Bloodstream-stage *T. b. brucei* clone s427 (MiTat 1.2) was cultured in complete HMI-9 media at 37°C in a 5% CO₂ atmosphere.
- **Procedure:**
 - A 100 µL volume of trypanosome suspension containing 4×10^4 cells per mL was added to 96-well plates.
 - The plates contained a 100 µL doubling-dilution series of the test diamidine (e.g., DB75, DB820, CPD0801).
 - The final concentration of DMSO from drug stocks was always kept below 2%.
 - The plates were processed as previously described (see [1]), and IC₅₀ values were calculated using the sigmoidal algorithm in Prism 5.0 (GraphPad Software).
 - Experiments were performed in duplicate on three independent occasions.

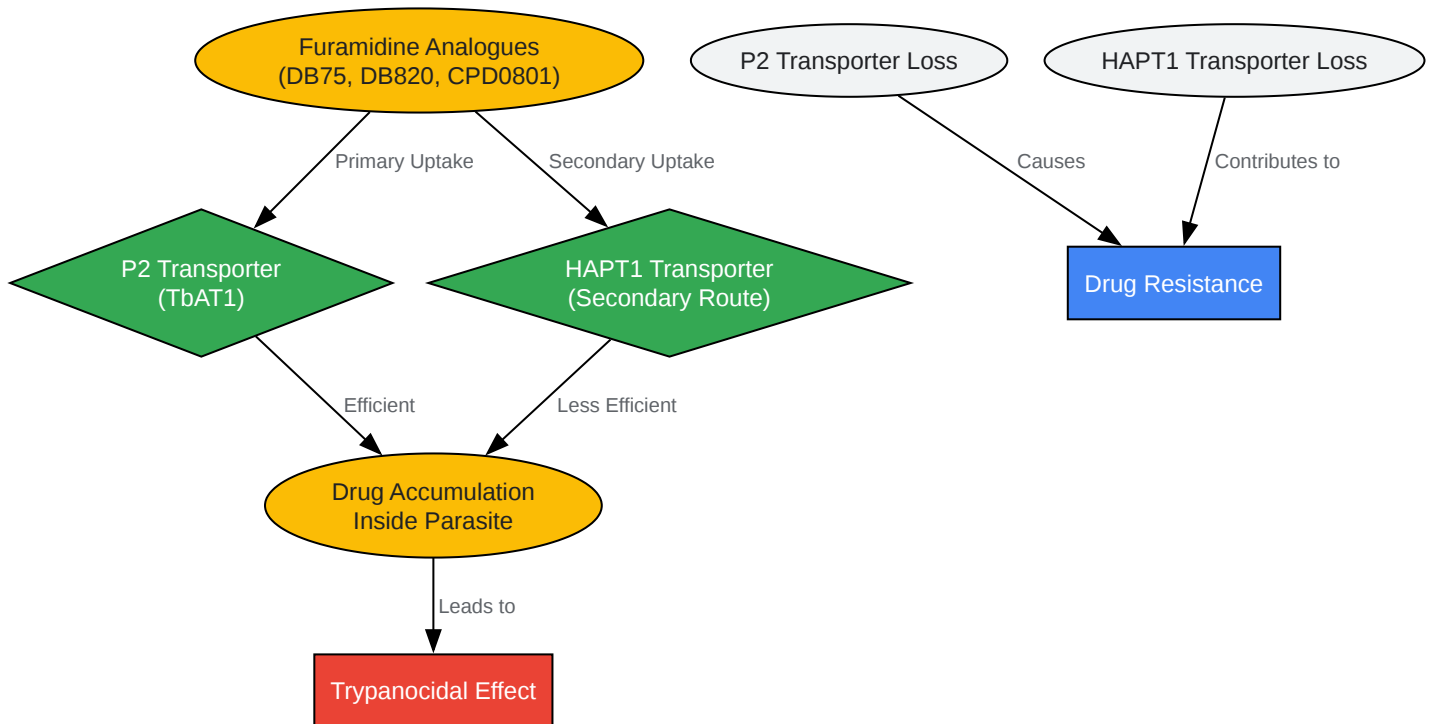
Drug Uptake and Time-Dose Response Assay

- **Objective:** To study the minimum drug exposure time necessary to kill trypanosomes and correlate this with drug uptake.
- **Procedure:**
 - A suspension of 1 to 2×10^5 trypanosomes in 1 mL of complete HMI-9 media was exposed to a range of drug concentrations.
 - Concentrations were set based on the measured IC₅₀s (e.g., at IC₅₀ × 1, × 5, × 20, and × 100) for each drug. Fixed concentrations of 3.2 µM and 32 µM were also used.
 - The parasites were exposed to the drugs for various periods under standard culture conditions.

- The exposure was stopped after defined intervals (e.g., 0 min/pulse, 5 min, etc.).
- Drug-free controls were run in parallel.
- **Uptake Measurement:** The fluorescent properties of DB75 and CPD0801 were utilized for the quantitative determination of their uptake into the trypanosomes [1].

Diagram of Drug Uptake and Resistance Mechanisms

Based on the described mechanisms, the following flowchart illustrates how furamide analogues enter the trypanosome and how resistance can emerge. The DOT script for generating this diagram is provided below.



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This diagram illustrates the primary and secondary uptake routes for furamide analogues in *Trypanosoma brucei* and the transporter loss mechanisms that lead to drug resistance [1].

Key Insights for Researchers

- **Transport is Critical:** The trypanocidal activity of diamidines like DB75 is highly dependent on active transport into the parasite via the P2/TbAT1 transporter. Loss of this single transporter can lead to significant resistance [1].
- **Cross-Resistance Potential:** Given their shared dependence on the P2 transporter, resistance to the veterinary trypanocide **diminazene** could potentially indicate cross-resistance to furamidine analogues, which is an important consideration for both human and veterinary medicine [1].
- **Beyond In Vitro Activity:** While DB75 showed the highest uptake and in vitro activity, its aza analogues (DB820 and CPD0801) were curative in a mouse model of **stage 2 HAT**. This highlights that superior pharmacokinetics, particularly the ability to cross the blood-brain barrier, can be more critical for efficacy against late-stage disease than raw in vitro potency [1].

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References

1. Trypanocidal Furamidine Analogues - PubMed Central - NIH [pubmed.ncbi.nlm.nih.gov]

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